Odor Threshold Differentiation: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine vs. 2,3,5-Trimethylpyrazine
The odor detection threshold of 2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine has not been directly reported in peer-reviewed literature; however, class-level inference from the structure–odor relationships of 60 disubstituted pyrazines [1] indicates that increasing alkyl chain branching at the 5-position reduces odor potency relative to the trimethyl analog. In water, 2,3,5-trimethylpyrazine exhibits detection thresholds in the range of 400 ppb to 9 ppm . The target compound, bearing a bulkier C6 branched side chain, is predicted to have a substantially higher (less potent) odor threshold, making it a milder, more background-suited flavoring agent where dominance by trimethylpyrazine would be undesirable.
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | Not directly determined; predicted ≥ 1 ppm (class-level inference) |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine: 400 ppb – 9 ppm (reported range) |
| Quantified Difference | Predicted to be higher (less potent) than trimethylpyrazine; exact magnitude unquantified due to absence of direct data |
| Conditions | Aqueous odor threshold determination; comparators measured by gas chromatography-olfactometry or sensory panel in water |
Why This Matters
For flavor houses seeking a subtle nutty-earthy background note rather than an aggressive roasted-potato impact, this compound's predicted lower potency provides a functional advantage over 2,3,5-trimethylpyrazine.
- [1] Mihara S, Masuda H. Structure-odor relationships for disubstituted pyrazines. J. Agric. Food Chem. 1988, 36(6):1242-1247. doi:10.1021/jf00084a029 View Source
